(2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide
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Overview
Description
(2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Coupling with the propenamide moiety: The triazole ring is then coupled with a propenamide derivative under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups.
Reduction: Reduction reactions can target the double bond in the propenamide moiety.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce saturated amides.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are often explored for their potential as therapeutic agents. They may be used in the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, these compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3-methoxy-4-ethoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide
- (2E)-3-(3-methoxy-4-butoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide
Uniqueness
The uniqueness of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C15H18N4O3 |
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Molecular Weight |
302.33 g/mol |
IUPAC Name |
(E)-3-(3-methoxy-4-propoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C15H18N4O3/c1-3-8-22-12-6-4-11(9-13(12)21-2)5-7-14(20)18-15-16-10-17-19-15/h4-7,9-10H,3,8H2,1-2H3,(H2,16,17,18,19,20)/b7-5+ |
InChI Key |
CRIUTADICJGJMR-FNORWQNLSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC=NN2)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=NC=NN2)OC |
Origin of Product |
United States |
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